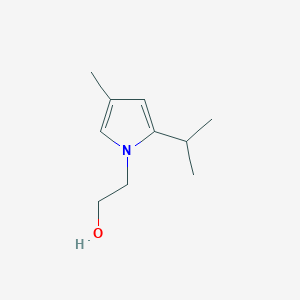
2,4-ジヒドロキシ-3,6-ジメチル安息香酸
概要
説明
科学的研究の応用
3-Methyl Orsellinic Acid has several applications in scientific research:
準備方法
合成経路および反応条件: 3-メチルオルセリン酸は、いくつかの方法で合成できます。
オルセリンアルデヒドの酸化: この方法は、オルセリンアルデヒドを酸化して3-メチルオルセリン酸を生成することを含みます。
マイケル付加物の形成: 別の合成経路は、マイケル付加物の形成、続いて目的の化合物を生成する反応が含まれます。
エベルニ酸またはラマリ酸の加水分解: これらの酸を水酸化バリウムで沸騰させると、3-メチルオルセリン酸も生成されます。
工業的生産方法:
化学反応の分析
3-メチルオルセリン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて異なる生成物を生成することができます。
還元: 還元反応は、化合物に存在する官能基を変更することができます。
置換: 3-メチルオルセリン酸のヒドロキシル基は、さまざまな試薬との置換反応に参加することができます。
一般的な試薬および条件:
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、典型的な還元剤です。
置換試薬: ハロゲン化剤とアルキル化剤は、置換反応に使用できます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はアルコールまたは他の還元された誘導体を生成する可能性があります。
4. 科学研究への応用
3-メチルオルセリン酸は、科学研究においていくつかの応用があります。
作用機序
3-メチルオルセリン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。
ポリケチド経路: この化合物は、ポリケチドシンターゼなどの酵素を含むポリケチド経路を介して生合成されます。
抗菌および抗真菌活性: これは、細菌および真菌の細胞壁を破壊することで効果を発揮し、細胞死につながります。
6. 類似の化合物との比較
3-メチルオルセリン酸は、次のような他のジヒドロキシ安息香酸と類似しています。
オルセリン酸: 母体化合物で、3位にメチル基がある以外は異なります。
独自性: 3-メチルオルセリン酸の独自性は、その特定のメチル置換にあり、類似体と比較して独特の化学的性質と生物学的活性を付与します。
類似化合物との比較
3-Methyl Orsellinic Acid is similar to other dihydroxybenzoic acids, such as:
Orsellinic Acid: The parent compound, differing only by the presence of a methyl group at the third position.
Everninic Acid: Another related compound that can be hydrolyzed to produce 3-Methyl Orsellinic Acid.
Ramalic Acid: Similar in structure and also a precursor for the synthesis of 3-Methyl Orsellinic Acid.
Uniqueness: The uniqueness of 3-Methyl Orsellinic Acid lies in its specific methyl substitution, which imparts distinct chemical properties and biological activities compared to its analogs.
特性
IUPAC Name |
2,4-dihydroxy-3,6-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNLJRRECIZZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352972 | |
| Record name | 2,4-dihydroxy-3,6-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-46-4 | |
| Record name | 3-Methylorsellinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dihydroxy-3,6-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,4-dihydroxy-3,6-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4707-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of 2,4-Dihydroxy-3,6-dimethylbenzoic acid and how is it produced?
A1: 2,4-Dihydroxy-3,6-dimethylbenzoic acid, also known as 3-methylorsellinic acid, has been isolated from the fungus Aspergillus terreus. Research suggests that this compound is biosynthesized within the fungus, with formate playing a crucial role in providing the methyl group at the C-3 position of the molecule.
Q2: Does 2,4-Dihydroxy-3,6-dimethylbenzoic acid exhibit any biological activity?
A2: Yes, 2,4-Dihydroxy-3,6-dimethylbenzoic acid has been identified as one of the compounds contributing to the antibacterial activity of metabolites extracted from the fungus Cephalosporium sp. AL031. It demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria.
Q3: Has 2,4-Dihydroxy-3,6-dimethylbenzoic acid been found in other natural sources besides fungi?
A3: While the provided research focuses on fungal sources, 2,4-Dihydroxy-3,6-dimethylbenzoic acid was also identified as one of the volatile flavoring compounds present in fresh Iris rhizomes treated with biological technology. This suggests that its presence might extend beyond fungi and could be investigated in other plant species as well.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















